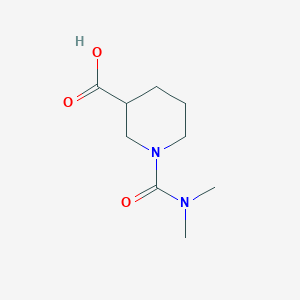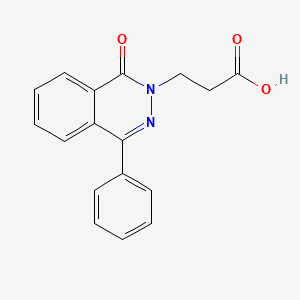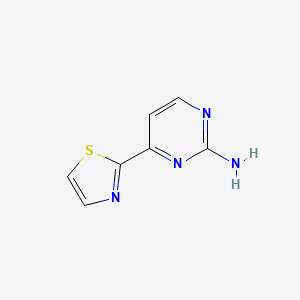
4-(1,3-Thiazol-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry. It serves as a core structure for various derivatives that exhibit a wide range of biological activities. This compound is particularly significant in the context of kinase inhibition, which is a therapeutic strategy for treating diseases such as cancer and diabetes.
Synthesis Analysis
The synthesis of derivatives of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine has been explored in several studies. For instance, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were synthesized as potent and selective inhibitors of CDK4 and CDK6, which are key regulators of the cell cycle . Another study presented an efficient route to synthesize pyrazolo[3,4-d]pyrimidin-4-amines, which are potential inhibitors of the Plasmodium falciparum PfPK7 protein kinase, using click chemistry . Additionally, a series of 4-(2-amino-5-thiazolyl)-pyrimidine-2-amines were developed as potential protein kinase inhibitors using a Hantzsch thiazole cyclization reaction .
Molecular Structure Analysis
The molecular structure of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed the presence of intramolecular hydrogen bonding and a stabilized molecular conformation . Quantum chemical analysis of N-(pyridin-2-yl)thiazol-2-amine showed the existence of dynamic tautomerism and divalent N(I) character within this class of compounds .
Chemical Reactions Analysis
The reactivity of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine and its derivatives has been investigated in the context of their potential as drug candidates. For instance, the synthesis of a radioligand based on a thiazolo[4,5-d]pyrimidin-7-yl derivative for the fractalkine receptor (CX3CR1) involved a series of chemical reactions, including O-[11C]methylation . Another study synthesized thioureas with a 4,6-di-substituted pyrimidine-2-yl moiety, exploring non-covalent interactions and reactivity through quantum chemical calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine derivatives are crucial for their pharmacokinetic profile and therapeutic efficacy. The orally bioavailable inhibitor molecule derived from this compound demonstrated remarkable selectivity and caused marked inhibition of tumor growth in a mouse model without clinical toxicity . Another derivative was identified as a dual-acting hypoglycemic agent activating both glucokinase (GK) and PPARγ, showing significant efficacy in lowering glucose levels in mice .
Aplicaciones Científicas De Investigación
-
Cancer Treatment
- Summary of Application : Compounds derived from N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine have been studied as potential anticancer agents .
- Methods of Application : The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a new series of compounds that exhibited potent CDK2 inhibitory activity .
- Results : Among these, one compound was found to be the most potent CDK2 inhibitor (Ki = 0.005 µM) with a degree of selectivity over other CDKs tested. This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127–0.560 μM) .
-
Antimicrobial Activity
-
Antioxidant, Analgesic, and Anti-inflammatory Activities
-
Antiviral Activity
-
Neuroprotective Activity
- Summary of Application : Compounds containing a thiazole moiety, such as Pramipexole and Riluzole, have been used in the treatment of Parkinson’s disease and Lou Gehrig’s disease respectively .
- Results : Pramipexole has exhibited dopamine D2 agonist activity and has been used in the treatment of Parkinson’s disease . Riluzole has been licensed to manage Lou Gehrig’s disease .
-
Antitumor or Cytotoxic Activity
-
Inhibitors of Acetyl-CoA Carboxylase 2
-
VEGF Receptors I and II Inhibitors
-
Human Adenosine A Receptor
-
Antidepressant Drug
- Summary of Application : Pramipexole, which contains 2-amino-thiazole moiety linked to a cyclohexane ring structurally similar to dopamine’s catechol ring, exhibited dopamine D2 agonist activity and was used in the treatment of Parkinson’s disease .
- Results : Pramipexole has exhibited dopamine D2 agonist activity and has been used in the treatment of Parkinson’s disease .
-
Antiulcer Agent
-
Anti-Inflammatory Drug
Safety And Hazards
4-(1,3-Thiazol-2-yl)pyrimidin-2-amine is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include using the compound only outdoors or in a well-ventilated area, avoiding breathing dust, washing all exposed external body areas thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .
Direcciones Futuras
The future directions for 4-(1,3-Thiazol-2-yl)pyrimidin-2-amine research could involve further exploration of its potential as a CDK4 and CDK6 inhibitor . This could lead to the development of new anticancer drugs . Additionally, the compound’s antimicrobial and antiproliferative properties could be explored further .
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-2-1-5(11-7)6-9-3-4-12-6/h1-4H,(H2,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOUDRQLSINHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=NC=CS2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399698 |
Source


|
| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)pyrimidin-2-amine | |
CAS RN |
874830-88-3 |
Source


|
| Record name | 4-(1,3-thiazol-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



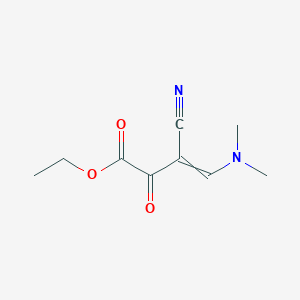
![(Z)-2-(2-fluorophenyl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1307507.png)
![3-({(E)-[1-(allyloxy)-2-naphthyl]methylidene}amino)-2-amino-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1307512.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

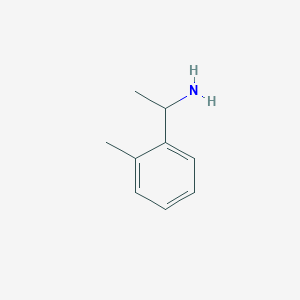
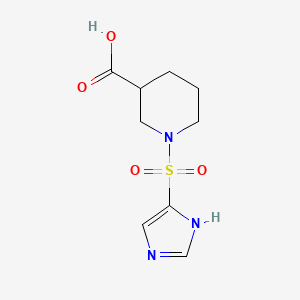
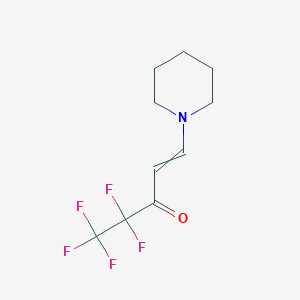
![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)
